molecular formula C29H30N2O4 B14296401 2,2'-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) CAS No. 123797-41-1

2,2'-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole)

Cat. No.: B14296401
CAS No.: 123797-41-1
M. Wt: 470.6 g/mol
InChI Key: CUGHMZGRJHDAEK-UHFFFAOYSA-N
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Description

2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole moieties connected by a phenylmethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce fully reduced indole derivatives.

Scientific Research Applications

2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is unique due to its specific structural features, including the phenylmethylene bridge and the presence of methoxy and methyl groups

Properties

CAS No.

123797-41-1

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

2-[(4,6-dimethoxy-3-methyl-1H-indol-2-yl)-phenylmethyl]-4,6-dimethoxy-3-methyl-1H-indole

InChI

InChI=1S/C29H30N2O4/c1-16-25-21(12-19(32-3)14-23(25)34-5)30-28(16)27(18-10-8-7-9-11-18)29-17(2)26-22(31-29)13-20(33-4)15-24(26)35-6/h7-15,27,30-31H,1-6H3

InChI Key

CUGHMZGRJHDAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)OC)OC)C(C3=CC=CC=C3)C4=C(C5=C(N4)C=C(C=C5OC)OC)C

Origin of Product

United States

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